
Cyclohexyl acetate
Overview
Description
Cyclohexyl acetate, also known as acetic acid cyclohexyl ester, is an organic compound with the molecular formula C8H14O2. It is a colorless liquid with a pleasant, fruity odor, commonly used as a fragrance and flavoring agent. The compound is also utilized in various industrial applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl acetate can be synthesized through the esterification of cyclohexanol with acetic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism . The reaction conditions generally involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of cyclohexene with acetic acid, followed by hydrogenation. This method not only provides a novel route to yield cyclohexanol and ethanol but also rationally utilizes excess acetic acid . The hydrogenation step is typically carried out using copper-based catalysts, such as Cu-Zr or Cu-Al2O3, under high pressure and temperature conditions .
Chemical Reactions Analysis
Reactive Distillation
-
Reactants : Cyclohexene and acetic acid
-
Catalyst : Sulfonic acid-type styrene cation exchange resin
-
Kinetics : Follows the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model with activation energy 40 kJ/mol .
-
Conversion : Reactive distillation achieves >99% conversion by continuously removing water, outperforming batch reactors (64–76%) .
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
-
Products : Cyclohexanol and acetic acid
-
Conditions : H₂SO₄ or HCl at elevated temperatures (80–100°C) .
-
Mechanism : Protonation of the ester carbonyl group followed by nucleophilic attack by water.
Base-Catalyzed Saponification
Thermal Decomposition
At temperatures >335°C, this compound decomposes exothermically:
Hydrogenation
This compound can be hydrogenated to cyclohexanol using Cu-based catalysts:
-
Catalyst : Cu/MgO/Al₂O₃
-
Conditions : 513–553 K, H₂ pressure
-
Performance :
Reactivity with Oxidizing Agents
-
Reactivity Profile :
Catalytic Cracking
In the presence of ZSM-5 molecular sieves:
-
Products : Light olefins (C₂–C₄) and aromatic compounds
Reactive Chromatographic Process
A hybrid reactor combining reaction and separation enhances conversion:
Scientific Research Applications
Industrial Applications
- Fragrance Industry
- Food Additive
- Solvent
Toxicological Assessments
Extensive toxicological studies have been conducted to assess the safety of this compound. Key findings include:
- Genotoxicity : this compound was found to be non-mutagenic in the Ames Test and did not induce clastogenic effects in human lymphocytes under tested conditions .
- Repeated Dose Toxicity : The compound demonstrated no significant systemic toxicity at exposure levels below the threshold of concern (TTC) established for similar substances .
Catalytic Applications
Recent research has explored the catalytic hydrogenation of this compound to produce cyclohexanol, an important intermediate in chemical synthesis:
- A study showed that Cu/MgO/Al₂O₃ catalysts exhibited high conversion rates (99.59%) and selectivity (98.94%) during this reaction, indicating potential industrial applications for this compound in producing valuable chemicals .
Case Studies
Mechanism of Action
The mechanism of action of cyclohexyl acetate primarily involves its role as a solvent and intermediate in chemical reactions. In hydrogenation reactions, for example, the compound undergoes catalytic reduction to form cyclohexanol and ethanol. The presence of weak acid and basic sites on the catalyst surface facilitates the adsorption and activation of this compound, leading to its conversion .
Comparison with Similar Compounds
Cyclohexyl acetate can be compared with other similar esters, such as:
Ethyl acetate: A common solvent with a lower boiling point and different odor profile.
Methyl cyclohexanecarboxylate: Another ester with similar solvent properties but different chemical structure.
Cyclohexanecarboxylic acid: The acid counterpart of this compound, used in different applications
Uniqueness: this compound is unique due to its combination of solvent properties, pleasant odor, and versatility in various chemical reactions. Its ability to undergo hydrogenation to produce valuable chemicals like cyclohexanol and ethanol further distinguishes it from other esters .
Biological Activity
Cyclohexyl acetate is an organic compound classified as a carboxylic acid ester, specifically derived from cyclohexanol and acetic acid. This compound exhibits a sweet, fruity aroma and is commonly used in the fragrance industry, as well as in food flavoring. Its chemical formula is and it has a molecular weight of 142.19 g/mol.
- Molecular Formula :
- Molecular Weight : 142.19 g/mol
- Appearance : Colorless liquid
- Flash Point : 58 °C (136 °F)
- Solubility : Insoluble in water, slightly less dense than water
Toxicological Profile
This compound has been evaluated for its toxicological effects, particularly in dermatological contexts. A study indicated that undiluted this compound caused moderate skin reactions in patch tests, suggesting potential irritant properties when applied directly to the skin .
Case Study 1: Skin Irritation Assessment
In a controlled study assessing the irritative potential of cyclic acetates, this compound was found to elicit moderate reactions on human skin. The study emphasized the need for caution when using this compound in cosmetic formulations due to its potential for causing irritation .
Case Study 2: Catalytic Hydrogenation
Research involving the catalytic hydrogenation of this compound demonstrated its conversion to cyclohexanol with high efficiency. A Cu/MgO/Al2O3 catalyst achieved a conversion rate of 99.59% with selectivity for cyclohexanol at 98.94% over extended periods (up to 500 hours), highlighting its industrial application potential . This reaction is significant not only for synthetic chemistry but also for understanding the compound's behavior under catalytic conditions.
Biological Pathways
This compound may participate in various biological pathways, although specific pathways have not been extensively documented. Its detection in food matrices suggests that it could play a role in flavor profiles and potentially influence metabolic processes related to taste perception.
Fragrance and Flavoring
Due to its pleasant aroma, this compound is widely utilized in the fragrance industry. It is often incorporated into perfumes and scented products, contributing to fruity notes.
Food Industry
In food applications, it serves as a flavoring agent, enhancing the sensory qualities of various products. Its presence in natural food sources indicates its safety for consumption within regulated limits.
Summary Table of Biological Activities
Property | Details |
---|---|
Chemical Class | Carboxylic Acid Ester |
Skin Irritation Potential | Moderate reactions observed in patch tests |
Metabolic Detection | Found in various food items (e.g., brassicas, onions) |
Catalytic Conversion | High efficiency conversion to cyclohexanol with specific catalysts |
Industrial Uses | Fragrance formulations, food flavoring |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyclohexyl acetate in laboratory settings?
this compound is typically synthesized via acid-catalyzed esterification of cyclohexanol with acetic acid. Sulfuric acid (H₂SO₄) is commonly used as a homogeneous catalyst. Key parameters include:
- Molar ratio : A 1:1 molar ratio of cyclohexanol to acetic acid, with excess acetic acid to drive equilibrium toward ester formation.
- Temperature : Reflux conditions (~120–140°C) to accelerate reaction kinetics.
- Catalyst loading : 1–5 wt% H₂SO₄ relative to reactants. Post-reaction, purification involves neutralization, distillation (boiling point: 172–173°C), and solvent removal. Characterization can be performed via FT-IR (C=O stretch at ~1740 cm⁻¹) and GC-MS .
Table 1 : Physico-chemical properties of this compound.
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₁₄O₂ | |
Boiling point | 172–173°C | |
Density (25°C) | 0.966 g/mL | |
LogP (octanol/water) | 1.9 |
Q. How can researchers validate the purity of this compound in synthetic samples?
Purity assessment requires a combination of analytical techniques:
- Gas Chromatography (GC) : Quantify residual reactants (cyclohexanol, acetic acid) and byproducts.
- NMR Spectroscopy : ¹H NMR peaks at δ 4.7–5.0 ppm (cyclohexyl-OAc) and δ 2.0 ppm (acetate methyl group).
- Polarimetry : For chiral variants (if applicable), measure optical rotation.
- Elemental Analysis : Confirm C/H/O ratios match theoretical values (C: 67.58%, H: 9.92%, O: 22.50%) .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of this compound hydrolysis to cyclohexanol?
Hydrolysis of this compound to cyclohexanol (C₆H₁₁OH) competes with pyrolysis to cyclohexene (C₆H₁₀). Selectivity depends on:
- Catalyst type : Solid acids (e.g., HZSM-5, heteropolyacids) minimize side reactions compared to homogeneous acids .
- Temperature : Below 100°C suppresses pyrolysis; at 130°C, pyrolysis dominates unless polar solvents (e.g., ionic liquids) stabilize intermediates .
- Acid strength : Dual-SO₃H-functionalized heteropolyacids (e.g., [Bis-Bs-BDMAEE]HPMo₁₂O₄₀) achieve >90% conversion and >94% selectivity for cyclohexanol at 130°C .
Table 2 : Catalyst performance in this compound hydrolysis.
Catalyst | Conversion (%) | Selectivity (%) | Conditions | Source |
---|---|---|---|---|
HZSM-5 | 63.4 | 26.9 (cyclohexanol) | 130°C, 6 hr | |
[Bis-Bs-BDMAEE]HPMo₁₂O₄₀ | 90.56 | 94.86 | 130°C, 4 hr |
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Animal studies indicate this compound has stronger narcotic effects than amyl acetate, but human toxicity data are limited . To address discrepancies:
- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity (LD₅₀: 4.5 g/kg in rats ).
- Volatility correction : Account for low vapor pressure (0.966 g/mL at 25°C ) when extrapolating animal inhalation data to human exposure.
- Metabolite tracking : Monitor urinary metabolites (e.g., cyclohexanol glucuronide) in controlled exposure studies .
Q. How can computational modeling optimize this compound’s solvent properties for polymer applications?
Molecular dynamics (MD) simulations and COSMO-RS predict solvent-polymer interactions:
- LogP (1.9) : Indicates moderate hydrophobicity, suitable for dissolving non-polar resins .
- TPSA (Topological Polar Surface Area) : Estimated at <90 Ų, enabling membrane permeability in drug-polymer composites .
- Solubility parameters : Match Hansen parameters (δD, δP, δH) of target polymers (e.g., polyesters) to minimize phase separation .
Q. Methodological Considerations
Q. What protocols mitigate pyrolysis during this compound hydrolysis studies?
- Low-temperature reactors : Use batch reactors with precise temperature control (<100°C) to suppress cyclohexene formation .
- Polar solvents : Ionic liquids (e.g., (HSO₃bmim)HSO₄) stabilize carbocation intermediates, reducing pyrolysis .
- In situ monitoring : Online GC or Raman spectroscopy tracks real-time product ratios .
Q. How should researchers design kinetic studies for this compound reactions?
- Rate law determination : Use pseudo-first-order conditions with excess acetic acid in esterification.
- Activation energy : Calculate via Arrhenius plots (e.g., acetolysis activation energy ~80 kJ/mol ).
- Isotopic labeling : ¹³C-labeled acetic acid traces ester bond cleavage in hydrolysis .
Q. Data Contradiction Analysis
Q. Why do some studies report cyclohexanol as the sole hydrolysis product, while others observe cyclohexene?
Discrepancies arise from reaction conditions:
- Temperature : Studies at 80°C report only cyclohexanol, while ≥130°C promotes pyrolysis to cyclohexene .
- Catalyst stability : Leaching of active sites in reused catalysts alters selectivity .
- Acid strength : Weak acids (e.g., Amberlyst-15) favor hydrolysis, while strong acids accelerate elimination .
Properties
IUPAC Name |
cyclohexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLLIJHXUHJATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2, Array | |
Record name | CYCLOHEXYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYL ACETATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052299 | |
Record name | Cyclohexyl acetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6052299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl acetate appears as a colorless liquid. Flash point 136 °F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber., Colorless liquid with a fruity, apple-like odor; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of amyl acetate | |
Record name | CYCLOHEXYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl acetate | |
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Record name | Cyclohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Cyclohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
350 °F at 760 mmHg (USCG, 1999), 173 °C, 175.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | CYCLOHEXYL ACETATE | |
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Record name | CYCLOHEXYL ACETATE | |
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Record name | Cyclohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |
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Flash Point |
136 °F (USCG, 1999), 136 °F; 58 °C (Closed cup), 58 °C c.c. | |
Record name | CYCLOHEXYL ACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYL ACETATE | |
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Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Very soluble in ethyl ether and ethanol., Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble), Insoluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |
Record name | CYCLOHEXYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Cyclohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.966 (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Density (at 20 °C): 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02, 0.971-0.978 | |
Record name | CYCLOHEXYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Cyclohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.9 (AIR= 1), Relative vapor density (air = 1): 4.9 | |
Record name | CYCLOHEXYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
11.0 [mmHg], 11 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 1.46 | |
Record name | Cyclohexyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4593 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | CYCLOHEXYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
622-45-7 | |
Record name | CYCLOHEXYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL0RS4H1UE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOHEXYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Freezing point = -65 °C, -65 °C | |
Record name | CYCLOHEXYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.